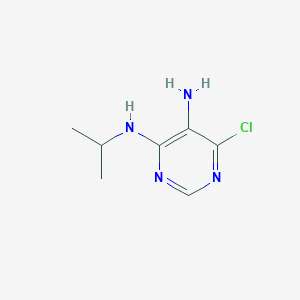

6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Descripción general

Descripción

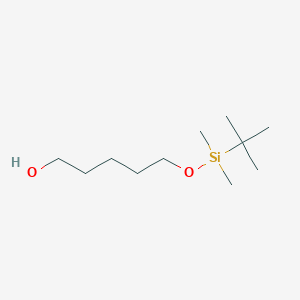

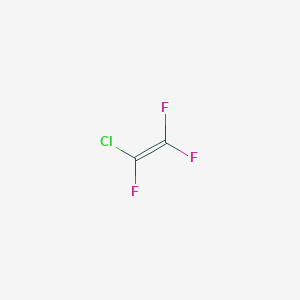

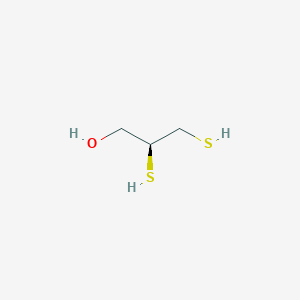

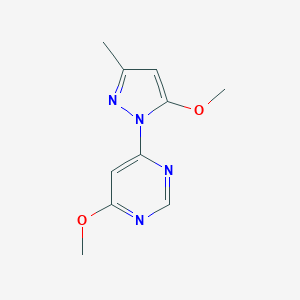

“6-Chloro-N4-isopropylpyrimidine-4,5-diamine” is a chemical compound with the molecular formula C7H11ClN4. It has a molecular weight of 186.64 . It is a solid substance that should be stored in a dry place at 2-8°C .

Molecular Structure Analysis

The InChI code for “6-Chloro-N4-isopropylpyrimidine-4,5-diamine” is 1S/C7H11ClN4/c1-2-3-10-7-5(9)6(8)11-4-12-7/h4H,2-3,9H2,1H3,(H,10,11,12) .Physical And Chemical Properties Analysis

“6-Chloro-N4-isopropylpyrimidine-4,5-diamine” is a solid substance . It should be stored in a dry place at 2-8°C . The boiling point of this compound is not specified in the sources I found.Aplicaciones Científicas De Investigación

Synthesis of Bicyclic [6+6] Systems

6-Chloro-N4-isopropylpyrimidine-4,5-diamine: is a key precursor in the synthesis of bicyclic [6+6] systems, particularly pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds are significant due to their complex structure and potential biological activities. The compound’s reactivity allows for the construction of diverse bicyclic frameworks that are essential in medicinal chemistry.

Biological Significance in Medicinal Chemistry

The compound has been studied for its biological significance in medicinal chemistry. It serves as a building block for creating molecules with potential therapeutic effects . Researchers leverage its structure to develop new drugs that can interact with biological targets, offering a pathway to novel treatments for various diseases.

Development of Standard Biological Components

In bioengineering and applied chemistry, 6-Chloro-N4-isopropylpyrimidine-4,5-diamine is utilized for the development of standard biological components . Its versatility in synthesis makes it a valuable asset for researchers looking to design and improve biological components for medical applications.

Pharmaceutical Field Applications

This compound is applied extensively in the pharmaceutical field. It is involved in the synthesis of active pharmaceutical ingredients (APIs) and intermediates that are crucial for drug development and production .

Analytical Chemistry Techniques

6-Chloro-N4-isopropylpyrimidine-4,5-diamine: can be characterized and analyzed using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC . These methods are essential for confirming the purity and structure of the compound, which is critical in research and pharmaceutical manufacturing.

Environmental Applications

The compound’s derivatives are explored for their use in environmental applications. Due to its reactive nature, it can be modified to create materials that help in environmental remediation or serve as sensors for detecting environmental pollutants .

Safety and Hazards

This compound is associated with some safety hazards. It has a GHS07 pictogram and a warning signal word . The hazard statement is H317, and the precautionary statements are P261 and P280 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and using appropriate personal protective equipment .

Propiedades

IUPAC Name |

6-chloro-4-N-propan-2-ylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHSQBMRCOGJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428060 | |

| Record name | 6-Chloro-N4-isopropylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18202-82-9 | |

| Record name | 6-Chloro-N4-(1-methylethyl)-4,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18202-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N4-isopropylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)

![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)